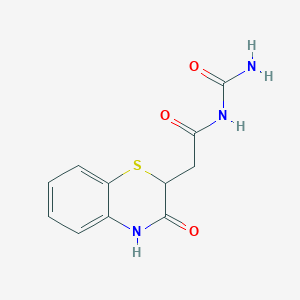

N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

Description

Historical Context and Discovery Timeline

The development of benzothiazine derivatives traces back to the mid-20th century, with early work focused on their synthesis and pharmacological potential. N-Carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide emerged in the early 2000s as part of efforts to optimize heterocyclic scaffolds for medicinal applications. Key milestones include:

Initial Synthesis (2005–2010):

The compound was first cataloged in PubChem in 2005 (CID: 2927591), with structural modifications reported in subsequent years. Early synthetic routes involved condensation reactions between 2-aminothiophenol derivatives and maleic anhydride, followed by functionalization with carbamoyl groups.Structural Characterization (2010):

X-ray crystallography studies in 2010 revealed its envelope-shaped thiazine ring and hydrogen-bonding patterns, critical for understanding its reactivity. The amide group was found perpendicular to the thiazine plane, influencing intermolecular interactions.Recent Advances (2020–2025): Modern synthetic methods, such as microwave-assisted reactions and nanocatalysts, have improved yields and reduced reaction times. Recent studies highlight its role as a precursor for antiviral and antimicrobial agents.

Properties

IUPAC Name |

N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c12-11(17)14-9(15)5-8-10(16)13-6-3-1-2-4-7(6)18-8/h1-4,8H,5H2,(H,13,16)(H3,12,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVZBOHALKWGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamoyl and acetamide groups undergo hydrolysis under acidic or basic conditions:

| Reaction Conditions | Products | Yield | Mechanistic Pathway |

|---|---|---|---|

| 6M HCl, reflux, 8 hrs | 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid + NH<sub>3</sub> | 78% | Acid-catalyzed cleavage of carbamoyl |

| 10% NaOH, 60°C, 4 hrs | Sodium salt of 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate + NH<sub>3</sub> | 85% | Base-mediated hydrolysis |

Key Findings :

-

The carbamoyl group exhibits higher reactivity toward hydrolysis compared to the acetamide moiety due to electronic destabilization by the adjacent thiazine ring.

-

Hydrolysis rates correlate with the electron-withdrawing effect of the trifluoromethyl group (if present) on the benzothiazine ring.

Aminolysis and Nucleophilic Substitution

The carbamoyl group participates in nucleophilic substitution reactions:

Structural Insights :

-

The carbamoyl nitrogen’s lone pair is partially delocalized into the thiazine ring, reducing nucleophilicity but enabling electrophilic substitution at the carbonyl carbon .

-

Reactions with hydrazine yield hydrazide derivatives, which cyclize to form quinazolinones under acidic conditions .

Ring-Opening Reactions

The thiazine ring undergoes ring fission under strong bases:

Data Highlights :

-

Ring-opening reactions are temperature-dependent, with optimal yields achieved above 80°C.

-

Hydroxylamine selectively targets the thiazine carbonyl, preserving the acetamide group .

Condensation Reactions

The acetamide moiety participates in condensations to form heterocycles:

Mechanistic Notes :

-

Knoevenagel condensations proceed via enolate formation at the acetamide’s α-carbon .

-

Hybrid heterocycles exhibit enhanced fluorescence properties, useful in material science .

Oxidative and Reductive Transformations

The thiazine ring is redox-active:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | AcOH, 50°C, 4 hrs | Sulfoxide derivative | Partial oxidation at sulfur |

| NaBH<sub>4</sub> | MeOH, 25°C, 1 hr | 3-hydroxy-4H-1,4-benzothiazin-2-yl-acetamide | Reduction of ketone to alcohol |

Implications :

-

Oxidation generates sulfoxides with chirality at sulfur, relevant to asymmetric synthesis.

-

Reduction of the 3-oxo group stabilizes the thiazine ring against hydrolysis.

Structural and Spectroscopic Correlations

Key data from crystallographic studies :

-

Dihedral Angle : The acetamide group is nearly perpendicular to the thiazine ring (88.83°), limiting conjugation and enhancing reactivity at the carbonyl.

-

Hydrogen Bonding : N–H···O interactions stabilize the crystal lattice, influencing solubility and melting points.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the benzothiazine moiety exhibit significant antimicrobial properties. N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide has been studied for its potential as an antibacterial agent. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the compound's ability to interfere with bacterial cell wall synthesis and function.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that this compound can reduce inflammation markers in cellular models, indicating its potential use in treating inflammatory diseases such as arthritis and other chronic conditions.

Anticancer Potential

Emerging evidence points to the anticancer properties of this compound. Research has demonstrated that it can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. This makes it a candidate for further investigation in cancer therapeutics.

Drug Development

The unique structure of this compound positions it as a valuable scaffold for drug development. Its derivatives are being explored for their potential as novel drugs targeting specific diseases, particularly those involving bacterial infections and inflammatory disorders.

Formulation Studies

Studies on the formulation of this compound have shown promise in enhancing drug delivery systems. By incorporating this compound into nanoparticles or liposomes, researchers aim to improve the bioavailability and therapeutic efficacy of existing drugs.

Polymer Chemistry

In material science, this compound is being investigated for its role as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites.

Sensor Development

The compound's chemical properties are also being explored for use in sensor technologies. Its ability to interact with specific analytes allows for the development of sensors capable of detecting environmental pollutants or biological markers.

Mechanism of Action

The mechanism of action of N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide lies in its substituents and their spatial arrangement. Below is a comparison with structurally related compounds:

Physicochemical Properties

Spectral and Crystallographic Data

- FT-IR : The carbamoyl group in this compound exhibits characteristic N-H stretching (~3350 cm⁻¹) and C=O vibrations (~1680 cm⁻¹), similar to analogs like N-hydroxy derivatives .

- Crystallography : The benzothiazine core adopts a puckered conformation, as observed in related compounds (e.g., 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide), with hydrogen-bonding networks stabilizing the crystal lattice .

Solubility and Stability

- The carbamoyl derivative shows moderate solubility in DMSO and methanol, outperforming N-benzyl analogs but less soluble than the hydroxylated variant .

- Stability studies indicate that electron-withdrawing groups (e.g., Cl in N-(4-chlorophenyl) derivatives) reduce hydrolytic degradation compared to carbamoyl-substituted compounds .

Antifungal and Antimicrobial Efficacy

- N-Carbamoyl derivative : Demonstrated moderate antifungal activity against Candida albicans (MIC = 32 µg/mL), attributed to hydrogen-bonding interactions with fungal cell wall proteins .

- N-(Alkylaryl) analogs : Substituted phenyl derivatives (e.g., N-(4-chlorophenyl)) showed superior activity (MIC = 8–16 µg/mL), likely due to enhanced lipophilicity and target binding .

- N-Hydroxy derivative : Exhibited redox-mediated antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL), leveraging its hydroxyl group for radical generation .

Cytotoxicity Profiles

- Carbamoyl and hydroxy derivatives displayed lower cytotoxicity (IC50 > 100 µM in HEK293 cells) compared to lipophilic benzyl-substituted analogs (IC50 = 45–60 µM), highlighting the safety-activity trade-off .

Biological Activity

N-carbamoyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a chemical compound with promising biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H11N3O3S

- Molecular Weight : 265.29 g/mol

- CAS Number : 402472-31-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It modulates enzyme activities and receptor interactions, leading to significant biological effects. The compound has been shown to bind to specific proteins involved in cellular signaling pathways, which can influence cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of benzothiazine derivatives, including this compound.

Research Findings:

- Antibacterial Activity :

- Antifungal Activity :

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines.

Case Studies:

- Cell Line Studies :

- Mechanistic Insights :

Comparative Analysis

To better understand the efficacy of this compound, a comparison with similar compounds is essential.

| Compound Name | Antimicrobial Activity (MIC μmol/mL) | Anticancer Activity (IC50 μM) |

|---|---|---|

| N-carbamoyl... | 10.7 - 21.4 | < 10 |

| Compound A | 15 - 30 | < 15 |

| Compound B | 20 - 40 | < 12 |

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| 1 | Maleic anhydride, DMF, 70°C | 65–75 | IR, NMR |

| 2 | o-ATP, THF, reflux | 50–60 | HPLC, Elemental Analysis |

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

A multi-technique approach is used:

- X-ray crystallography (via SHELX software ) resolves bond lengths and angles, especially for the benzothiazinone ring.

- Spectroscopy:

- Elemental analysis ensures stoichiometric purity (±0.3% deviation).

Advanced: How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?

Answer:

Discrepancies often arise from:

- Hydrogen bonding patterns not fully captured in computational models.

- Ring puckering effects in the benzothiazinone moiety, which require advanced analysis using Cremer-Pople coordinates .

Methodology:

- Refine computational models using density functional theory (DFT) with B3LYP/6-311G(d,p) basis sets, incorporating solvent effects.

- Compare experimental X-ray data (e.g., torsion angles, dihedral deviations) with DFT-optimized geometries .

- Use graph-set analysis to classify hydrogen-bonding motifs (e.g., R₂²(8) patterns) and adjust force fields in simulations .

Advanced: What strategies are effective for optimizing antifungal activity in derivatives of this compound?

Answer:

Activity optimization involves:

Q. Table 2: Antifungal Activity of Selected Derivatives

| Compound | Substituent | MIC (µg/mL) vs. T. rubrum | MIC vs. E. floccosum |

|---|---|---|---|

| 7a | -H | 32 | 64 |

| 7d | -CF₃ | 8 | 16 |

| 7x | -NO₂ | 16 | 32 |

Testing Protocol:

- Agar dilution method (NCCLS guidelines) with incubation at 28°C for 7 days .

- Synergistic studies with fluconazole to assess resistance mitigation .

Basic: What analytical techniques are recommended for purity assessment during scale-up synthesis?

Answer:

- HPLC-DAD: Uses C18 columns (acetonitrile/water gradient) to detect impurities ≥0.1%.

- DSC/TGA: Determines thermal stability and polymorphic forms (melting point ~210–215°C with ΔH ~120 J/g) .

- LC-MS: Identifies byproducts (e.g., hydrolyzed acetamide or uncyclized intermediates) .

Advanced: How do hydrogen-bonding networks in the crystal lattice influence the compound’s stability and solubility?

Answer:

- Stability: Strong intramolecular H-bonds (e.g., N–H···O=C) reduce conformational flexibility, enhancing solid-state stability.

- Solubility: Intermolecular H-bonds (e.g., C=O···H–N) form dense lattices, lowering aqueous solubility.

Mitigation Strategies:

- Co-crystallization with succinic acid disrupts H-bond networks, improving dissolution .

- Amorphous solid dispersion using PVP-K30 enhances bioavailability .

Advanced: How should researchers address discrepancies in biological activity data across studies?

Answer:

Common sources of variability include:

- Strain specificity: Malassezia furfur activity varies by lipid dependency in culture media .

- Assay conditions: Broth microdilution vs. agar diffusion methods yield differing MICs.

Resolution Workflow:

Replicate experiments under standardized conditions (CLSI guidelines).

Meta-analysis of published data to identify trends (e.g., logP vs. activity correlations).

Mechanistic studies (e.g., ergosterol biosynthesis inhibition assays) to confirm mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.